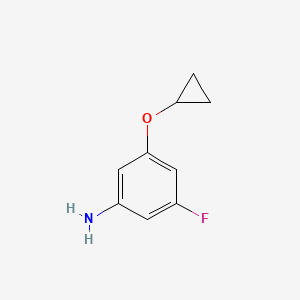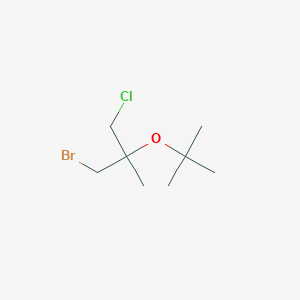
1-Bromo-2-(tert-butoxy)-3-chloro-2-methylpropane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Bromo-2-(tert-butoxy)-3-chloro-2-methylpropane is an organic compound with the molecular formula C8H16BrClO. It is a halogenated alkane featuring a bromine, chlorine, and tert-butoxy group attached to a propane backbone. This compound is of interest in organic synthesis due to its unique structure and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
1-Bromo-2-(tert-butoxy)-3-chloro-2-methylpropane can be synthesized through a multi-step process involving the following key steps:
Formation of tert-butyl alcohol: This can be achieved by reacting isobutylene with water in the presence of an acid catalyst.
Alkylation: The tert-butyl alcohol is then reacted with 2-chloro-2-methylpropane to form 2-(tert-butoxy)-2-methylpropane.
Bromination: The final step involves the bromination of 2-(tert-butoxy)-2-methylpropane using bromine or a brominating agent like N-bromosuccinimide (NBS) under controlled conditions to yield this compound.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale versions of the synthetic routes mentioned above, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the process.
化学反応の分析
Types of Reactions
1-Bromo-2-(tert-butoxy)-3-chloro-2-methylpropane undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromine and chlorine atoms can be replaced by nucleophiles such as hydroxide, alkoxide, or amine groups.
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form various products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and ammonia. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Elimination Reactions: Strong bases such as sodium hydride or potassium tert-butoxide are used, often in the presence of heat.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be employed.
Major Products Formed
Nucleophilic Substitution: Products include alcohols, ethers, and amines.
Elimination Reactions: Alkenes are the primary products.
Oxidation and Reduction: Various oxidized or reduced derivatives of the original compound.
科学的研究の応用
1-Bromo-2-(tert-butoxy)-3-chloro-2-methylpropane has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound can be used to develop pharmaceuticals and study their biological activity.
Material Science: It is used in the preparation of polymers and other advanced materials.
Chemical Biology: The compound can be used to study biochemical pathways and molecular interactions.
作用機序
The mechanism of action of 1-Bromo-2-(tert-butoxy)-3-chloro-2-methylpropane involves its reactivity with various nucleophiles and bases. The bromine and chlorine atoms are electrophilic centers that can be attacked by nucleophiles, leading to substitution or elimination reactions. The tert-butoxy group can stabilize carbocation intermediates, facilitating certain reactions.
類似化合物との比較
Similar Compounds
1-Bromo-2-(tert-butoxy)benzene: Similar in structure but with a benzene ring instead of a propane backbone.
2-Bromo-2-methylpropane: Lacks the tert-butoxy and chlorine groups, making it less reactive in certain contexts.
1-Bromo-3-chloropropane: Lacks the tert-butoxy and methyl groups, leading to different reactivity.
Uniqueness
1-Bromo-2-(tert-butoxy)-3-chloro-2-methylpropane is unique due to the presence of both bromine and chlorine atoms along with a tert-butoxy group. This combination of functional groups provides a versatile platform for various chemical transformations, making it valuable in synthetic organic chemistry.
特性
分子式 |
C8H16BrClO |
|---|---|
分子量 |
243.57 g/mol |
IUPAC名 |
1-bromo-3-chloro-2-methyl-2-[(2-methylpropan-2-yl)oxy]propane |
InChI |
InChI=1S/C8H16BrClO/c1-7(2,3)11-8(4,5-9)6-10/h5-6H2,1-4H3 |
InChIキー |
ZJEQJGIHFJMFBW-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(C)(CCl)CBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


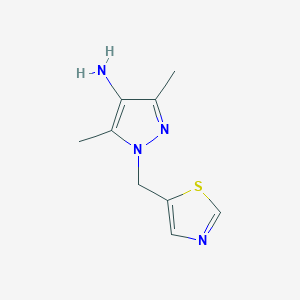
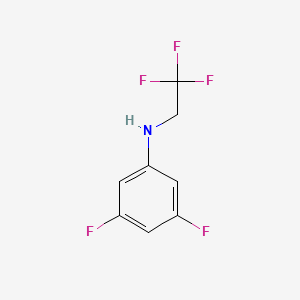
![2-{2-Aminobicyclo[4.1.0]heptan-2-yl}acetic acid](/img/structure/B13067479.png)
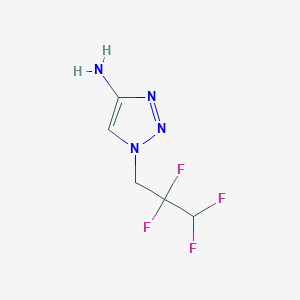
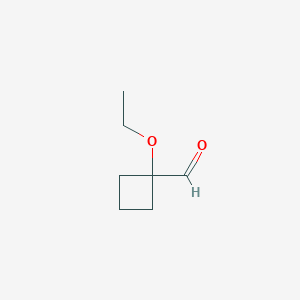


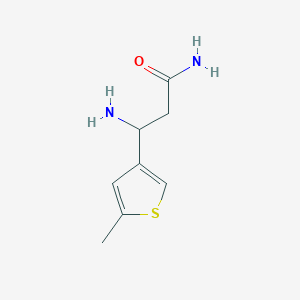
![4-[(2-Bromocyclopentyl)oxy]-1,1-dimethylcyclohexane](/img/structure/B13067534.png)

![4-ethyl-4-methyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine](/img/structure/B13067548.png)
![2-[(Azetidin-3-yloxy)methyl]-5-bromopyridine](/img/structure/B13067551.png)

